AGK2

Description

Properties

IUPAC Name |

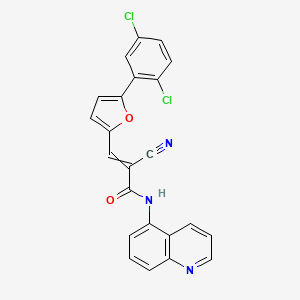

(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13Cl2N3O2/c24-15-6-8-19(25)18(12-15)22-9-7-16(30-22)11-14(13-26)23(29)28-21-5-1-4-20-17(21)3-2-10-27-20/h1-12H,(H,28,29)/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVENPFFEMUOOGK-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304896-28-4 | |

| Record name | AGK-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304896284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGK-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AGK-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDF0L8606A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AGK2's Mechanism of Action on SIRT2 Deacetylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), an NAD dependent deacetylase, has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders and cancer. Its primary cytoplasmic localization and role in deacetylating key proteins, such as α-tubulin, positions it as a critical regulator of cellular processes. AGK2 is a potent and selective small molecule inhibitor of SIRT2. This technical guide provides a comprehensive overview of the mechanism of action of this compound on SIRT2 deacetylation, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a selective, cell-permeable, and reversible inhibitor of SIRT2.[1][2] Its mechanism of action is primarily through competitive inhibition with respect to the NAD+ cofactor.[3] By binding to the active site of SIRT2, this compound prevents the binding of NAD+, which is essential for the deacetylase activity of sirtuins.[3] This inhibition leads to an accumulation of acetylated substrates of SIRT2, most notably α-tubulin at lysine 40, thereby impacting microtubule stability and downstream cellular functions.[4][5]

The deacetylation reaction catalyzed by SIRT2 is a two-step process. First, the acetylated substrate and NAD+ bind to the enzyme's active site to form a ternary complex.[1] This is followed by the cleavage of nicotinamide from NAD+ and the transfer of the acetyl group from the substrate to the ADP-ribose moiety of NAD+, forming O-acetyl-ADP-ribose and the deacetylated substrate.[1][6] this compound disrupts this catalytic cycle by occupying the NAD+ binding pocket.

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized in various studies. The following tables summarize the key quantitative data.

| Parameter | Value | Description | References |

| SIRT2 IC50 | ~3.5 µM | Half-maximal inhibitory concentration against SIRT2 enzymatic activity. | [4][7][8] |

| SIRT1 IC50 | ~30 µM | Half-maximal inhibitory concentration against SIRT1 enzymatic activity. | [7] |

| SIRT3 IC50 | ~91 µM | Half-maximal inhibitory concentration against SIRT3 enzymatic activity. | [7] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Assay Type | Endpoint | This compound Concentration | Observed Effect | References |

| MDA-MB-231 | MTT Assay | Cell Viability | 1 µM, 5 µM, 10 µM (24h) | Significant decrease in viability (to 70.7%, 64.3%, and 47.4% respectively in complete media). | [3] |

| HeLa | MTT Assay | Cell Proliferation | ≥1 µM (24h) | Significant dose-dependent inhibition of cell proliferation without inducing cytotoxicity at low doses. | [9] |

| Various Breast Cancer Cell Lines | MTT Assay | Cell Viability | 0.001–0.5 mM (96h) | Dose-dependent inhibition of cell viability. | [10] |

| HCT116 | Soft Agar Assay | Colony Formation | GI50 = 24.1 µM | Inhibition of anchorage-independent growth. | [11] |

Table 2: Cellular Activity of this compound

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: SIRT2 Deacetylation Catalytic Cycle.

Caption: this compound Competitive Inhibition of SIRT2.

Caption: Western Blot Workflow for Acetylated Proteins.

Experimental Protocols

SIRT2 Enzymatic Deacetylation Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature for measuring SIRT2 activity in the presence of inhibitors like this compound.[12]

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair)

-

SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

NAD+ solution

-

Developer solution (containing a protease to cleave the deacetylated peptide)

-

This compound stock solution (in DMSO)

-

96-well black microplate

Procedure:

-

Prepare a serial dilution of this compound in SIRT2 Assay Buffer. Also, prepare a no-inhibitor control and a no-enzyme control.

-

In a 96-well plate, add the following to each well:

-

SIRT2 Assay Buffer

-

Fluorogenic SIRT2 substrate

-

NAD+ solution

-

This compound dilution or vehicle (DMSO)

-

-

Add the Developer solution to each well.

-

To initiate the reaction, add the recombinant SIRT2 enzyme to all wells except the no-enzyme control.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity (e.g., Ex/Em = 480-500 nm/520-540 nm) at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the reaction velocity against the this compound concentration to determine the IC50 value.

Western Blotting for Acetylated α-Tubulin

This protocol outlines the detection of changes in α-tubulin acetylation in cells treated with this compound.[13][14]

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like sodium butyrate and trichostatin A)

-

Protein assay reagent (e.g., BCA or Bradford)

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-α-tubulin (Lys40) and a loading control (e.g., anti-α-tubulin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the acetylated α-tubulin signal to the loading control.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.[15]

Materials:

-

Cell culture reagents

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control. Include wells with media only as a blank.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the culture medium.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Subtract the absorbance of the blank wells and calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

This compound is a well-characterized, selective inhibitor of SIRT2 that acts through a competitive mechanism with respect to NAD+. Its ability to increase the acetylation of SIRT2 substrates, such as α-tubulin, has made it a valuable tool for studying the biological functions of SIRT2 and a promising lead compound for the development of therapeutics for various diseases. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound and other potential SIRT2 inhibitors in their own experimental systems. The quantitative data and visual diagrams serve as a quick reference for the key characteristics of this compound's interaction with SIRT2.

References

- 1. Substrate specificity and kinetic mechanism of the Sir2 family of NAD+-dependent histone/protein deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sirtuin 2 - Wikipedia [en.wikipedia.org]

- 3. SIRT2 Inhibition by this compound Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Sirtuin inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. SIRT2-mediated deacetylation and tetramerization of pyruvate kinase directs glycolysis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry of gene silencing: the mechanism of NAD+-dependent deacetylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. agscientific.com [agscientific.com]

- 9. invivochem.com [invivochem.com]

- 10. Assessment of Pharmacological Interactions between SIRT2 Inhibitor this compound and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. content.abcam.com [content.abcam.com]

- 13. docs.abcam.com [docs.abcam.com]

- 14. scbt.com [scbt.com]

- 15. MTT assay protocol | Abcam [abcam.com]

AGK2 in Neuronal Cells: A Technical Guide to its Biological Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGK2, a potent and selective small-molecule inhibitor of Sirtuin 2 (SIRT2), has emerged as a critical tool in neuroscience research. Its ability to modulate SIRT2 activity provides a window into the complex roles of this deacetylase in neuronal function and pathology. This technical guide provides an in-depth overview of the known biological targets of this compound in neuronal cells, focusing on its mechanism of action, downstream signaling effects, and its implications for neurodegenerative diseases and neuroinflammation. We present a comprehensive summary of quantitative data, detailed experimental methodologies for key assays, and visual representations of the core signaling pathways influenced by this compound.

Introduction

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases. Predominantly localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, cytoskeletal dynamics, and cellular stress responses. In the central nervous system, SIRT2 is implicated in the pathophysiology of several neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease, as well as in the response to ischemic injury and neuroinflammation. This compound's selectivity for SIRT2 over other sirtuins, such as SIRT1 and SIRT3, makes it an invaluable pharmacological probe for dissecting the specific functions of SIRT2 in neuronal contexts.

Primary Biological Target: Sirtuin 2 (SIRT2)

The principal biological target of this compound in neuronal cells is the NAD+-dependent deacetylase SIRT2. This compound acts as a reversible, cell-permeable inhibitor of SIRT2.[1][2]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against SIRT2 has been quantified in multiple studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

| Target | IC50 (μM) | Selectivity vs. SIRT2 | Reference |

| SIRT2 | 3.5 | - | [1][3][4][5] |

| SIRT1 | 30 - >50 | ~8.6x - >14x weaker | [2][3][5] |

| SIRT3 | 91 - >50 | ~26x - >14x weaker | [2][3][5] |

Downstream Effects and Secondary Targets in Neuronal Cells

Inhibition of SIRT2 by this compound leads to a cascade of downstream effects, primarily through the hyperacetylation of SIRT2 substrates. These modifications, in turn, influence various signaling pathways crucial for neuronal survival, inflammation, and cytoskeletal integrity.

α-Tubulin Acetylation

One of the most well-characterized downstream effects of SIRT2 inhibition by this compound is the increased acetylation of α-tubulin.[6][7] SIRT2 directly deacetylates α-tubulin at lysine-40, and its inhibition by this compound leads to an accumulation of acetylated α-tubulin.[8] This modification is critical for microtubule stability and dynamics, which are essential for neurite outgrowth and overall neuronal morphology.[9]

Modulation of Neuroinflammatory Pathways

This compound has demonstrated significant anti-inflammatory effects in neuronal models, particularly in microglia, the resident immune cells of the brain.[6][10]

-

Inhibition of Pro-inflammatory Cytokines: this compound treatment has been shown to suppress the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS) in BV2 microglial cells.[6][10]

-

Regulation of MAPK Signaling: this compound alleviates neuroinflammation by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it can increase the expression of MAPK Phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates p38 and JNK, key kinases in the inflammatory response.[6][10]

-

NF-κB Pathway: SIRT2 inhibition by this compound can block the nuclear translocation of NF-κB, a critical transcription factor for inflammatory gene expression.[11]

Neuroprotection and Regulation of Cell Survival Pathways

This compound exhibits neuroprotective properties in various models of neuronal stress and degeneration.

-

AKT/FOXO3a Pathway: In models of ischemic stroke, this compound confers neuroprotection by downregulating the Protein Kinase B (AKT)/Forkhead box O3 (FOXO3a) signaling pathway.[9][11] SIRT2 normally deacetylates and activates FOXO3a, a transcription factor that can promote apoptosis. This compound-mediated inhibition of SIRT2 leads to decreased FOXO3a activity and a reduction in pro-apoptotic protein expression.[9]

-

α-Synuclein Toxicity: In cellular and animal models of Parkinson's disease, this compound has been shown to protect dopaminergic neurons from α-synuclein-induced toxicity.[1][2][4]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways in neuronal cells that are affected by this compound through its inhibition of SIRT2.

Caption: this compound inhibits SIRT2, leading to downstream effects on substrate acetylation.

Caption: this compound mitigates neuroinflammation by modulating MAPK and NF-κB pathways.

Caption: this compound promotes neuroprotection by inhibiting the pro-apoptotic AKT/FOXO3a pathway.

Experimental Workflows

The following diagram outlines a typical experimental workflow to assess the effect of this compound on a specific protein target in neuronal cells.

Caption: A generalized workflow for Western blot analysis of this compound-treated neuronal cells.

Experimental Protocols

Cell Culture and Treatment

-

SH-SY5Y Human Neuroblastoma Cells:

-

Culture cells in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

For experiments, seed cells at a density of 1 x 10^5 cells/well in a 6-well plate.

-

After 24 hours, treat the cells with the desired concentration of this compound (e.g., 10 μM) or vehicle (DMSO) for the specified duration (e.g., 24 hours).

-

-

BV2 Murine Microglial Cells:

-

Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

For inflammatory stimulation experiments, seed cells and allow them to adhere.

-

Pre-treat cells with this compound (e.g., 1-5 μM) for 2 hours before stimulating with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for the desired time.

-

Western Blotting

-

Cell Lysis:

-

Wash treated cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-SIRT2, anti-acetylated-α-tubulin, anti-phospho-p38, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

In Vitro SIRT2 Inhibition Assay (Fluorometric)

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in assay buffer to achieve a range of concentrations.

-

Prepare solutions of recombinant human SIRT2 enzyme, NAD+, and a fluorogenic SIRT2 substrate in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the SIRT2 enzyme, NAD+, and different concentrations of this compound or vehicle control.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the reaction and develop the fluorescent signal by adding a developer solution.

-

Incubate for an additional 15-30 minutes at 37°C.

-

-

Data Analysis:

-

Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of SIRT2 inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a powerful and selective inhibitor of SIRT2 that has been instrumental in elucidating the multifaceted roles of this deacetylase in neuronal cells. Its primary mechanism of action involves the direct inhibition of SIRT2's catalytic activity, leading to the hyperacetylation of its substrates, most notably α-tubulin. This, in turn, impacts a range of critical cellular processes, from microtubule dynamics to the regulation of key signaling pathways involved in neuroinflammation and neuronal survival, such as the MAPK and AKT/FOXO3a pathways. The quantitative data on its inhibitory activity, coupled with the detailed experimental protocols provided herein, offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting SIRT2 in a variety of neurological disorders. The continued use of this compound as a research tool will undoubtedly lead to a deeper understanding of SIRT2 biology and its implications for human health.

References

- 1. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of SIRT2 by Targeting GSK3β-Mediated Phosphorylation Alleviates SIRT2 Toxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Sirtuin inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of AGK2: A Selective SIRT2 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of AGK2, a potent and selective small-molecule inhibitor of Sirtuin 2 (SIRT2). This compound, chemically identified as 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-5-quinolinyl-2-propenamide, has emerged as a critical tool for investigating the physiological and pathological roles of SIRT2. This document details the compound's mechanism of action, summarizes its key pharmacological data, outlines a plausible synthetic route, and provides detailed protocols for essential experimental assays. Furthermore, it visualizes the core signaling pathways modulated by this compound and a general workflow for its experimental evaluation, serving as a valuable resource for researchers in the fields of drug discovery, neurodegeneration, and oncology.

Introduction

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylases, is predominantly localized in the cytoplasm and plays a crucial role in various cellular processes, including the regulation of cytoskeletal dynamics, cell cycle progression, and cellular metabolism.[1] Its dysregulation has been implicated in a range of diseases, from neurodegenerative disorders like Parkinson's disease to various cancers. This has spurred the development of selective SIRT2 inhibitors to probe its functions and as potential therapeutic agents.

This compound is a cell-permeable and reversible inhibitor of SIRT2 that has demonstrated significant selectivity over other sirtuin isoforms, particularly SIRT1 and SIRT3.[2][3] Its discovery has provided a valuable chemical probe to elucidate the specific roles of SIRT2, distinguishing them from the more ubiquitously studied SIRT1. This guide aims to consolidate the current knowledge on this compound, offering a detailed technical resource for its synthesis, characterization, and application in research.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₃H₁₃Cl₂N₃O₂ | |

| Molecular Weight | 434.27 g/mol | |

| CAS Number | 304896-28-4 | |

| Appearance | Crystalline solid | [4] |

| Solubility | Soluble in DMSO and DMF | [4] |

Quantitative Pharmacological Data

Sirtuin Inhibition

| Sirtuin Isoform | IC₅₀ (μM) | Reference |

| SIRT2 | 3.5 | [2][5][6] |

| SIRT1 | 30 | [5][6] |

| SIRT3 | 91 | [5][6] |

In Vitro Cellular Activity

| Cell Line | Assay | IC₅₀ (μM) | Reference | | :--- | :--- | :--- | | Hs 683 (Glioblastoma) | Antiproliferative (MTT) | 80.2 |[5] | | U-373MG (Glioblastoma) | Antiproliferative (MTT) | 47.6 |[5] | | MCF7 (Breast Cancer) | Cytotoxicity (MTT) | Comparable to other tested compounds |[7] | | T47D, MDA-MB-231, etc. (Breast Cancer) | Viability (MTT) | Dose-dependent decrease |[8] |

Synthesis of this compound

The synthesis of this compound (2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-5-quinolinyl-2-propenamide) can be achieved through a Knoevenagel condensation reaction. This common carbon-carbon bond-forming reaction involves the condensation of an active methylene compound with a carbonyl compound, followed by dehydration.[4]

Plausible Synthetic Protocol

Reaction Scheme:

Step 1: Synthesis of 2-cyano-N-(quinolin-5-yl)acetamide (Intermediate 1) This intermediate can be prepared by the amidation of ethyl cyanoacetate with 5-aminoquinoline.

Step 2: Synthesis of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde (Intermediate 2) This aldehyde can be synthesized through various methods, potentially involving a Vilsmeier-Haack reaction on a furan precursor.

Step 3: Knoevenagel Condensation to Yield this compound The final step involves the condensation of Intermediate 1 and Intermediate 2.

Detailed Protocol for Step 3:

-

Reaction Setup: In a round-bottom flask, dissolve 2-cyano-N-(quinolin-5-yl)acetamide (1 equivalent) and 5-(2,5-dichlorophenyl)furan-2-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (e.g., 0.1 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the final product, this compound.

Experimental Protocols

SIRT2 Enzymatic Assay (Fluorometric)

This protocol is adapted from commercially available SIRT2 activity assay kits.[9][10]

-

Reagent Preparation: Prepare the SIRT2 assay buffer, a solution of the fluoro-substrate peptide (e.g., based on a p53 sequence), and an NAD+ solution according to the kit manufacturer's instructions.

-

Reaction Setup: In a 96-well microplate, add the SIRT2 assay buffer, fluoro-substrate peptide, NAD+, and the test compound (this compound) at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding recombinant SIRT2 enzyme to each well. Include a no-enzyme control and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Development: Add the developer solution to each well, which reacts with the deacetylated substrate to produce a fluorescent signal.

-

Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 480-500 nm/520-540 nm).

-

Data Analysis: Calculate the percent inhibition of SIRT2 activity for each concentration of this compound and determine the IC₅₀ value.

Western Blot for α-Tubulin Acetylation

This protocol outlines the detection of changes in α-tubulin acetylation in cells treated with this compound.[2]

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, SH-SY5Y) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for a desired time period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against acetylated-α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total α-tubulin or a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of acetylated α-tubulin.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining.[1][11]

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specific duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.

-

Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways

Caption: this compound inhibits SIRT2, increasing α-tubulin acetylation and microtubule stability.

Caption: this compound modulates Wnt signaling by preventing SIRT2-mediated deacetylation of β-catenin.

Experimental Workflow

Caption: A general experimental workflow for the evaluation of the this compound compound.

Conclusion

This compound has proven to be an invaluable tool for dissecting the multifaceted roles of SIRT2 in cellular biology. Its high selectivity allows for the confident attribution of observed effects to the inhibition of SIRT2. This technical guide provides a centralized resource for researchers, encompassing the fundamental properties of this compound, a plausible synthetic strategy, and detailed experimental protocols for its characterization. The provided visualizations of key signaling pathways and a general experimental workflow are intended to facilitate the design and execution of future studies. As research into the therapeutic potential of SIRT2 inhibition continues, a thorough understanding of benchmark inhibitors like this compound is paramount for the continued advancement of the field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. benchchem.com [benchchem.com]

- 5. Cell cycle analysis by flow cytometry [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [mrj.org.ly]

- 9. SIRT2 Activity Assay Kit | 566329 [merckmillipore.com]

- 10. content.abcam.com [content.abcam.com]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

The Structure-Activity Relationship of AGK2: A Technical Guide for SIRT2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGK2 is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family of proteins.[1][2][3] SIRT2 has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders and cancer, owing to its role in various cellular processes such as cell cycle regulation, cytoskeletal dynamics, and inflammation. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its relevant signaling pathways.

This compound: Chemical and Physical Properties

This compound, with the chemical name 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-(quinolin-5-yl)acrylamide, is a small molecule inhibitor with a molecular weight of 434.27 g/mol .[4] Its chemical formula is C23H13Cl2N3O2.[4]

| Property | Value | Source |

| Chemical Formula | C23H13Cl2N3O2 | [4] |

| Molecular Weight | 434.27 g/mol | [4] |

| CAS Number | 304896-28-4 | [4] |

| Solubility | Soluble in DMSO and DMF | [5] |

Structure-Activity Relationship (SAR) Analysis of this compound

The core structure of this compound consists of a 2-cyanoacrylamide linker connecting a 5-(2,5-dichlorophenyl)furan moiety and a quinoline-5-amine group. The 2-cyanoacrylamide group is a Michael acceptor and may be involved in covalent interactions with the target enzyme, although this compound is generally considered a reversible inhibitor. The dichlorophenyl and quinoline rings likely contribute to the molecule's potency and selectivity through hydrophobic and aromatic interactions within the SIRT2 binding pocket.

While a detailed SAR table for this compound analogs is not available, the table below compares the inhibitory activity of this compound against SIRT2 with other sirtuin isoforms and with other known SIRT2 inhibitors.

Table 1: Inhibitory Activity of this compound and Other SIRT2 Inhibitors

| Compound | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | Notes | Reference |

| This compound | 3.5 | 30 | 91 | Selective for SIRT2 | [1][2] |

| This compound | 20.02 | - | - | Determined using a nonapeptide substrate | [6] |

| SirReal2 | 0.23 | - | - | Potent and selective SIRT2 inhibitor | [7] |

| Tenovin-6 | ~9 | ~10 | - | Also inhibits SIRT1 | [7] |

| TM | 0.038 | >100 | >100 | Potent and selective SIRT2 inhibitor | [7] |

Biological Activity of this compound

This compound exhibits a range of biological activities stemming from its inhibition of SIRT2. These include:

-

Antiproliferative Effects: this compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer.[8]

-

Induction of Apoptosis: By inhibiting SIRT2, this compound can induce programmed cell death in cancer cells.

-

Neuroprotection: this compound has demonstrated protective effects in models of neurodegenerative diseases, such as Parkinson's disease, by preventing α-synuclein toxicity.

-

Antiviral Effects: this compound has been shown to suppress Hepatitis B virus (HBV) replication.[9]

Table 2: Cytotoxic Activity of this compound in Breast Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| T47D | 16.32 | [8] |

| MCF7 | 66.2 | [8] |

| MDA-MB-231 | 7.49 | [8] |

| MDA-MB-468 | 3.84 | [8] |

| BT-549 | 2.56 | [8] |

| HCC1937 | 1.33 | [8] |

Experimental Protocols

Fluorometric SIRT2 Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against SIRT2.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trichostatin A and a protease to cleave the deacetylated substrate)

-

Test compound (this compound or analogs) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the SIRT2 enzyme to each well.

-

Add the diluted test compound or DMSO (vehicle control) to the wells.

-

Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+.

-

Incubate the plate at 37°C for a specific time (e.g., 60 minutes), protected from light.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate at 37°C for an additional 15-30 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.

Western Blot Analysis of Acetylated α-Tubulin

This protocol is used to assess the cellular activity of SIRT2 inhibitors by measuring the acetylation level of its substrate, α-tubulin.

Materials:

-

Cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Test compound (this compound or analogs)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 24 hours).

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.

-

Quantify the band intensities to determine the relative levels of acetylated α-tubulin.

Signaling Pathways and Experimental Workflows

SIRT2 Signaling in Neurodegeneration

In the context of neurodegenerative diseases like Parkinson's, SIRT2 has been implicated in the deacetylation of α-tubulin, which can affect microtubule stability and axonal transport. Furthermore, SIRT2 can influence inflammatory pathways and cellular stress responses. Inhibition of SIRT2 by this compound has been shown to be protective in models of neurodegeneration.

Caption: this compound inhibits SIRT2, preventing α-tubulin deacetylation and promoting neuroprotection.

Experimental Workflow for this compound Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound or its analogs as SIRT2 inhibitors.

Caption: A typical workflow for the evaluation of this compound and its analogs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Sirtuin inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Discovery of New SIRT2 Inhibitors by Utilizing a Consensus Docking/Scoring Strategy and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SIRT2 Inhibitor, this compound | 304896-28-4 | EMA89628 | Biosynth [biosynth.com]

- 5. agscientific.com [agscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of Pharmacological Interactions between SIRT2 Inhibitor this compound and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sirtuin 2 inhibitor this compound exerts antiviral effects by inducing epigenetic suppression of hepatitis B virus covalently closed circular DNA through recruitment of repressive histone lysine methyltransferases and reduction of cccDNA - PubMed [pubmed.ncbi.nlm.nih.gov]

AGK2: A Comprehensive Technical Guide to a Selective SIRT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of AGK2, a potent and selective small-molecule inhibitor of Sirtuin 2 (SIRT2). Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in a multitude of cellular processes, including gene expression, metabolic regulation, cell cycle control, and inflammatory responses.[1] SIRT2, predominantly a cytoplasmic protein, is a key regulator of various substrates, including α-tubulin, and has been implicated in neurodegenerative diseases, cancer, and inflammation. This compound serves as a critical chemical probe for elucidating the biological functions of SIRT2 and as a potential starting point for therapeutic development.

Chemical and Physical Properties

This compound, chemically known as 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-5-quinolinyl-2-propenamide, is a cell-permeable compound that allows for its use in both in vitro and in vivo studies.[2]

| Property | Value | References |

| Chemical Formula | C₂₃H₁₃Cl₂N₃O₂ | [2][3][4] |

| Molecular Weight | 434.27 g/mol | [3][5] |

| CAS Number | 304896-28-4 | [3][4][6] |

| Appearance | Crystalline solid | [7] |

| Purity | ≥95-99% (Commercially available) | [4][7] |

| Solubility | Soluble in DMSO and DMF | [5][7] |

Mechanism of Action and Inhibitory Profile

This compound functions as a reversible, selective inhibitor of SIRT2.[8] Molecular docking studies suggest that this compound binds to the C-site of SIRT2, which is part of the nicotinamide (NAD+) binding pocket.[9] This competitive inhibition mechanism prevents the binding of NAD+, a necessary cofactor for SIRT2's deacetylase activity, thereby blocking the removal of acetyl groups from its substrates.[6][10]

The selectivity of this compound is a key feature that makes it a valuable research tool. It shows significantly higher potency against SIRT2 compared to other sirtuin isoforms, particularly the closely related SIRT1 and SIRT3.

| Target Sirtuin | IC₅₀ (μM) | Selectivity (Fold vs. SIRT2) | References |

| SIRT2 | 3.5 | 1x | [1][5][11][12] |

| SIRT1 | 30 | ~8.6x | [1][11][12] |

| SIRT3 | 91 | ~26x | [1][11][12] |

Key Biological Effects and Signaling Pathways

The inhibition of SIRT2 by this compound leads to the hyperacetylation of its downstream targets, triggering a cascade of cellular events.

One of the most well-documented substrates of SIRT2 is α-tubulin. SIRT2 deacetylates α-tubulin at lysine-40, a modification that influences microtubule stability and dynamics.[9] By inhibiting SIRT2, this compound treatment leads to a measurable increase in the levels of acetylated α-tubulin.[5][9][13] This effect has been shown to promote the organization of perinuclear cytoskeletal networks, which can enhance nuclear rigidity and reduce the invasive capacity of cancer cells.[10][14]

Caption: this compound inhibits SIRT2, preventing the deacetylation of α-tubulin.

This compound has demonstrated anti-proliferative effects in various cancer cell lines.[11] This is partly achieved by inducing cell cycle arrest in the G1 phase.[2][15] Mechanistically, this compound treatment has been shown to decrease the protein levels of key G1 phase regulators, including cyclin-dependent kinase 4 (CDK4), CDK6, and Cyclin D1.[2][11][15]

Caption: this compound induces G1 cell cycle arrest by downregulating CDK4/6 and Cyclin D1.

SIRT2 can deacetylate the p65 subunit of the nuclear factor kappa B (NF-κB) complex, a central regulator of inflammation.[16] This deacetylation can modulate NF-κB's transcriptional activity. By inhibiting SIRT2, this compound can alter the acetylation status of p65, thereby influencing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[16][17] This mechanism underlies the anti-inflammatory effects of this compound observed in models of allergic airway inflammation and sepsis.[15][17]

Caption: this compound modulates NF-κB signaling by preventing SIRT2-mediated deacetylation.

The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or pathogens, triggers the release of potent pro-inflammatory cytokines.[18][19] SIRT2 has been shown to inhibit the assembly and activation of the NLRP3 inflammasome by deacetylating NLRP3.[20] Consequently, pharmacological inhibition of SIRT2 with this compound can lead to the activation of the NLRP3 inflammasome.[4] This highlights a context-dependent, pro-inflammatory role for SIRT2 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research.

This assay quantifies the deacetylase activity of SIRT2 by measuring the fluorescence generated from a specific substrate upon deacetylation.

-

Objective: To determine the IC₅₀ of this compound for SIRT2.

-

Materials:

-

Recombinant human SIRT2 enzyme.

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue adjacent to a fluorophore).

-

NAD+.

-

Developer solution (contains a protease to cleave the deacetylated substrate).

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

This compound stock solution in DMSO.

-

96-well black microplate.

-

Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm).

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.

-

Enzyme Reaction: To each well of the 96-well plate, add:

-

SIRT2 enzyme (to a final concentration in the low nM range).

-

NAD+ (to a final concentration of ~500 µM).

-

The desired concentration of this compound or vehicle.

-

-

Initiation: Pre-incubate the plate at 37°C for 15 minutes. Initiate the reaction by adding the fluorogenic substrate to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Development: Stop the reaction and develop the signal by adding the developer solution to each well.

-

Final Incubation: Incubate the plate at 37°C for an additional 15-30 minutes.

-

Measurement: Read the fluorescence intensity using the microplate reader.

-

-

Data Analysis:

-

Subtract the blank (no enzyme) fluorescence from all other readings.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[21]

-

This protocol assesses the on-target effect of this compound in a cellular context by measuring changes in the acetylation of its substrate, α-tubulin.

-

Objective: To confirm that this compound increases acetylated α-tubulin levels in cultured cells.

-

Materials:

-

Cultured cells (e.g., HeLa, MDA-MB-231).

-

This compound stock solution in DMSO.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE equipment and reagents.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-acetylated-α-Tubulin (Lys40), Mouse anti-α-Tubulin (loading control).

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibodies (e.g., anti-acetylated-α-Tubulin and anti-α-Tubulin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and apply ECL substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the relative change in acetylated α-tubulin, normalized to total α-tubulin.[10][13][22]

-

Caption: Workflow for detecting acetylated α-tubulin via Western Blot.

Applications in Research and Drug Development

This compound's selectivity for SIRT2 has made it an indispensable tool across several fields of biomedical research.

-

Neurodegenerative Diseases: In models of Parkinson's disease, this compound has been shown to protect dopaminergic neurons from α-synuclein-induced toxicity, suggesting that SIRT2 inhibition is a potential therapeutic strategy.[1][4][5]

-

Oncology: this compound exhibits anti-cancer properties by inhibiting cell proliferation, suppressing colony formation, and inducing apoptosis in various cancer models, including glioblastoma and breast cancer.[2][4][11] It can also sensitize cancer cells to other chemotherapeutic agents.[2]

-

Infectious Diseases: Studies on Hepatitis B Virus (HBV) have revealed that this compound can inhibit viral replication both in vitro and in vivo.[1][23] It achieves this by reducing HBV RNA and DNA synthesis and promoting the epigenetic suppression of HBV cccDNA.[13][22]

-

Immunology and Inflammation: this compound has been used to probe the role of SIRT2 in the immune system. It can ameliorate allergic airway inflammation and improve outcomes in septic models by modulating cytokine production.[12][15][17] Furthermore, it has been shown to enhance the efficacy of the BCG vaccine by promoting stem cell memory T-cell responses.[12][16][24]

Conclusion

This compound is a well-characterized, selective, and cell-permeable inhibitor of SIRT2. Its ability to potently inhibit SIRT2's deacetylase activity has allowed for the detailed investigation of this enzyme's role in cytoskeletal dynamics, cell cycle control, inflammation, and disease pathogenesis. The data and protocols presented in this guide underscore the utility of this compound as a fundamental research tool for scientists and drug developers exploring the therapeutic potential of targeting sirtuin pathways.

References

- 1. This compound, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Pharmacological Interactions between SIRT2 Inhibitor this compound and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT2 Inhibitor, this compound | 304896-28-4 | EMA89628 | Biosynth [biosynth.com]

- 4. stemcell.com [stemcell.com]

- 5. This compound | Sirtuin inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. scbt.com [scbt.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. SIRT2 Inhibitor, this compound [sigmaaldrich.com]

- 9. Current Trends in Sirtuin Activator and Inhibitor Development | MDPI [mdpi.com]

- 10. SIRT2 Inhibition by this compound Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. glpbio.com [glpbio.com]

- 13. Frontiers | Sirtuin 2 inhibitor this compound exerts antiviral effects by inducing epigenetic suppression of hepatitis B virus covalently closed circular DNA through recruitment of repressive histone lysine methyltransferases and reduction of cccDNA [frontiersin.org]

- 14. SIRT2 Inhibition by this compound Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. invivochem.com [invivochem.com]

- 16. SIRT2 inhibition by this compound enhances mycobacteria-specific stem cell memory responses by modulating beta-catenin and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound ameliorates mast cell-mediated allergic airway inflammation and fibrosis by inhibiting FcεRI/TGF-β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Newly Identified Target May Help with Drug Discovery for Chronic Inflammatory Diseases [today.ucsd.edu]

- 19. NLRP3 Inflammasome Activation Enhances ADK Expression to Accelerate Epilepsy in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Sirtuin 2 inhibitor this compound exerts antiviral effects by inducing epigenetic suppression of hepatitis B virus covalently closed circular DNA through recruitment of repressive histone lysine methyltransferases and reduction of cccDNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo [medsci.org]

- 24. ingentium-ospf.s3.amazonaws.com [ingentium-ospf.s3.amazonaws.com]

The SIRT2 Inhibitor AGK2: A Comprehensive Technical Guide to its Effects on α-Tubulin Acetylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the selective Sirtuin 2 (SIRT2) inhibitor, AGK2, and its pronounced effects on the post-translational modification of α-tubulin. Acetylation of α-tubulin at lysine 40 is a critical regulator of microtubule stability and function, playing a pivotal role in cellular processes such as intracellular transport, cell motility, and cell division. This compound, by inhibiting the deacetylase activity of SIRT2, leads to a significant increase in α-tubulin acetylation. This guide synthesizes key quantitative data, details experimental methodologies for assessing these effects, and visualizes the underlying molecular pathways and experimental workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound as a tool to modulate microtubule dynamics and a potential therapeutic agent.

Introduction to this compound and α-Tubulin Acetylation

This compound is a cell-permeable and selective small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family.[1][2][3] While initially identified for its role in histone deacetylation, SIRT2 is predominantly localized in the cytoplasm and is the principal deacetylase for non-histone proteins, most notably α-tubulin.[3][4]

The acetylation of the ε-amino group of lysine 40 (K40) on α-tubulin is a key post-translational modification that occurs within the lumen of microtubules.[5][6] This modification is dynamically regulated by the opposing activities of α-tubulin acetyltransferases (αTATs) and deacetylases, primarily SIRT2 and Histone Deacetylase 6 (HDAC6).[4][7] Increased α-tubulin acetylation is generally associated with stable, long-lived microtubules, whereas deacetylated microtubules are more dynamic.[8][9] By inhibiting SIRT2, this compound disrupts this balance, leading to an accumulation of acetylated α-tubulin and subsequent alterations in microtubule-dependent cellular functions.[1][10]

Quantitative Effects of this compound on α-Tubulin Acetylation and SIRT2 Inhibition

The inhibitory effect of this compound on SIRT2 and its downstream consequence on α-tubulin acetylation have been quantified across various studies and cell lines. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Condition | Reference |

| IC₅₀ for SIRT2 | 3.5 µM | Cell-free assay | [1][2][11] |

| IC₅₀ for SIRT1 | 30 µM | Cell-free assay | [11] |

| IC₅₀ for SIRT3 | 91 µM | Cell-free assay | [11] |

| IC₅₀ in CG-4 cells | 26 ± 12 nM | Celisa assay for tubulin acetylation | [12] |

Table 1: In Vitro Inhibitory Potency of this compound

| Cell Line | This compound Concentration | Treatment Duration | Observed Effect on α-Tubulin Acetylation | Reference |

| MDA-MB-231 | 5 µM | 24 hours | Significant increase in perinuclear acetylated α-tubulin rings (from ~1-4% to 17% of cells) | [13] |

| MCF-7 | 25 µM | 6 hours | Increased acetylation of α-tubulin | [14] |

| HeLa | Not specified | Not specified | Increased acetylated tubulin | [1] |

| HBV-infected cells | Not specified | Not specified | Increased acetylation of α-tubulin | [10] |

| HEK293 | 5 µM | 4 hours | Increased acetylated α-tubulin | [15] |

Table 2: Cellular Effects of this compound on α-Tubulin Acetylation

Signaling Pathway of this compound-Mediated α-Tubulin Acetylation

This compound's mechanism of action is direct inhibition of SIRT2's enzymatic activity. This prevents the removal of acetyl groups from lysine 40 of α-tubulin, leading to a net increase in its acetylation state. This, in turn, impacts microtubule stability and dynamics.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for commonly employed techniques.

Western Blotting for α-Tubulin Acetylation

This protocol is used to quantify the relative levels of acetylated α-tubulin compared to total α-tubulin.

References

- 1. This compound | Sirtuin inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. invivochem.com [invivochem.com]

- 3. scbt.com [scbt.com]

- 4. The interplay between G protein-coupled receptor kinase 2 (GRK2) and histone deacetylase 6 (HDAC6) at the crossroads of epithelial cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Tubulin acetylation promoting potency and absorption efficacy of deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cytomorpholab.com [cytomorpholab.com]

- 9. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Sirtuin 2 inhibitor this compound exerts antiviral effects by inducing epigenetic suppression of hepatitis B virus covalently closed circular DNA through recruitment of repressive histone lysine methyltransferases and reduction of cccDNA [frontiersin.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Tubulin acetylation promoting potency and absorption efficacy of deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SIRT2 Inhibition by this compound Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of AGK2 in Apoptosis: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth examination of the role of AGK2, a potent and selective inhibitor of Sirtuin 2 (SIRT2), in the induction and regulation of apoptosis. It is designed for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting programmed cell death. This document details the molecular mechanisms through which this compound modulates apoptotic signaling pathways, presents quantitative data on its effects, and provides comprehensive experimental protocols for studying its activity. Visual diagrams of key pathways and workflows are included to facilitate a deeper understanding of the core concepts.

Introduction: this compound and Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or cancerous cells.[1][2] Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[1][2] Sirtuins, a class of NAD+-dependent deacetylases, have emerged as critical regulators of cellular processes, including apoptosis.[1][3]

This compound is a cell-permeable and selective small molecule inhibitor of Sirtuin 2 (SIRT2).[4][5] Its ability to induce apoptosis in various cell types has positioned it as a valuable tool for research and a potential candidate for therapeutic development.[4][6] this compound primarily functions by inhibiting the deacetylase activity of SIRT2, which in turn modulates the acetylation status and activity of numerous downstream proteins involved in cell death pathways. This guide explores the intricate mechanisms by which this compound leverages the apoptotic machinery.

Molecular Mechanisms of this compound-Mediated Apoptosis

This compound's primary mechanism of action is the inhibition of SIRT2.[5] This inhibition triggers a cascade of events that can lead to apoptosis through multiple pathways, often in a cell-type-specific manner.

Caspase-Dependent Apoptosis

A predominant mechanism by which this compound induces apoptosis is through the activation of the caspase cascade. Studies have shown that this compound treatment leads to caspase-3-dependent apoptosis in C6 glioma cells.[5][6] Caspases are a family of proteases that, once activated, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7] The activation of effector caspases like caspase-3 is a central event in the apoptotic process.[8]

Regulation of the Extrinsic Apoptotic Pathway

Recent evidence highlights a role for this compound in modulating the extrinsic, or death receptor-mediated, pathway of apoptosis. In the context of renal ischemia-reperfusion injury, the inhibition of SIRT2 by this compound prevents the deacetylation of the transcription factor FOXO3a.[3] Acetylated FOXO3a is retained in the cytoplasm, preventing its translocation to the nucleus. Conversely, active SIRT2 deacetylates FOXO3a, promoting its nuclear translocation where it can upregulate the expression of pro-apoptotic ligands such as Fas Ligand (FasL).[3] By inhibiting SIRT2, this compound effectively suppresses this FasL-induced apoptotic signaling, thereby reducing apoptosis in renal tubular cells.[3]

Induction of p53-Target Genes

In glioblastoma cells, the inhibition of SIRT2 by this compound has been shown to increase the expression of p53-inducible genes, including PUMA, NOXA, and GADD45.[4] These proteins are key players in the intrinsic (mitochondrial) pathway of apoptosis. PUMA and NOXA are pro-apoptotic Bcl-2 family members that can directly activate Bax and Bak or inhibit anti-apoptotic Bcl-2 proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.

Cell Cycle Arrest and Apoptosis

This compound can also induce cell cycle arrest, which may precede or occur in conjunction with apoptosis.[4] In some cancer cell lines, this compound treatment leads to G1 phase arrest by downregulating the expression of cyclin D1, cyclin-dependent kinase 4 (CDK4), and CDK6.[1][4][9] This antiproliferative effect can sensitize cells to apoptotic stimuli. However, in certain cell types like HeLa cells, this compound-induced G1 arrest does not necessarily lead to a significant increase in apoptosis, highlighting the context-dependent nature of its effects.[1][10]

Quantitative Data Presentation

The following tables summarize the quantitative data regarding this compound's inhibitory activity and its effects on cell viability and apoptosis across various studies.

Table 1: Inhibitory Concentration (IC50) of this compound

| Target | IC50 Value | Reference |

| SIRT2 | 3.5 µM | [5][6][9] |

| SIRT1 | 30 µM | [6][9] |

| SIRT3 | 91 µM | [6][9] |

Table 2: Effect of this compound on Breast Cancer Cell Viability (IC50)

| Cell Line (Subtype) | This compound IC50 (µM) | Reference |

| T47D (Luminal A) | 71.0 ± 1.1 | [4] |

| MCF7 (Luminal A) | 75.0 ± 1.2 | [4] |

| MDA-MB-231 (TNBC) | 48.0 ± 1.1 | [4] |

| MDA-MB-468 (TNBC) | 51.0 ± 1.0 | [4] |

| BT-549 (TNBC) | 53.0 ± 1.1 | [4] |

| HCC1937 (TNBC) | 57.0 ± 1.1 | [4] |

| TNBC: Triple-Negative Breast Cancer |

Table 3: this compound-Induced Apoptosis in Breast Cancer Cells

| Cell Line | Treatment | % of Apoptotic Cells (Active Caspase-3) | Reference | | :--- | :--- | :--- | | MCF7 | Control | ~2% |[4] | | MCF7 | this compound (IC50) | ~15% |[4] | | MDA-MB-231 | Control | ~3% |[4] | | MDA-MB-231 | this compound (IC50) | ~10% |[4] | Data are approximated from figures in the cited source.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound-mediated apoptosis signaling pathways.

Experimental Workflow Diagram

Caption: Workflow for Annexin V / PI apoptosis assay.

Detailed Experimental Protocols

Accurate assessment of apoptosis is crucial for interpreting the effects of this compound. The following are detailed protocols for standard assays used to quantify apoptosis.

Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[11][12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11][13]

-

Materials:

-

Control and this compound-treated cells (1-5 x 10^5 cells per sample).

-

Phosphate-buffered saline (PBS).

-

10X Binding Buffer (e.g., 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl2). Dilute to 1X with DI water before use.

-

Annexin V-FITC conjugate.

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).[12]

-

Flow cytometry tubes.

-

-

Procedure:

-

Induce apoptosis using the desired method (e.g., treat cells with various concentrations of this compound for a specified time). Include an untreated or vehicle-treated negative control.

-

Harvest the cells (including floating cells in the supernatant) and collect by centrifugation (e.g., 200 x g for 5 minutes).[11]

-

Wash the cells once with cold 1X PBS and centrifuge again, carefully aspirating the supernatant.

-

Resuspend the cell pellet in 100 µL of ice-cold 1X Binding Buffer.[11]

-

Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[11] Gently vortex.

-

Incubate the mixture for 15-20 minutes at room temperature in the dark.[11]

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.[11]

-

Analyze the samples immediately (within 1 hour) by flow cytometry.

-

Interpretation:

-

Annexin V(-) / PI(-): Live cells.

-

Annexin V(+) / PI(-): Early apoptotic cells.

-

Annexin V(+) / PI(+): Late apoptotic or necrotic cells.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[14][15]

-

Principle: The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled dUTPs (e.g., Br-dUTP or fluorescently-labeled dUTP) onto the 3'-hydroxyl ends of fragmented DNA.[15][16] These incorporated nucleotides can then be detected by microscopy or flow cytometry.

-

Materials (for immunofluorescence on coverslips):

-

Cells grown on coverslips.

-

PBS.

-

Fixative solution: 4% paraformaldehyde in PBS.

-

Permeabilization solution: 0.25% Triton X-100 in PBS.[17]

-

TdT Reaction Buffer.

-

TdT Enzyme.

-

Labeled dUTP solution.

-

DAPI or Hoechst for nuclear counterstaining.

-

Fluorescence microscope.

-

-

Procedure:

-

Wash cells on coverslips once with PBS.

-

Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.[17]

-

Wash the cells twice with PBS.

-

Permeabilize the cells by adding the permeabilization solution and incubating for 20 minutes at room temperature.[17]

-

Wash the cells twice with PBS.

-

Prepare the TUNEL reaction cocktail by mixing the TdT enzyme, labeled dUTPs, and TdT reaction buffer according to the manufacturer's instructions.

-

Add the TUNEL reaction cocktail to the cells, ensuring the coverslip is fully covered.

-

Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[15]

-

Wash the cells three times with PBS to stop the reaction.

-

Counterstain nuclei with DAPI or Hoechst for 5-10 minutes.

-